An In-Depth Technical Guide to Potassium (Z)-2-bromodec-1-enyltrifluoroborate: Properties, Synthesis, and Application
An In-Depth Technical Guide to Potassium (Z)-2-bromodec-1-enyltrifluoroborate: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for stable, versatile, and highly functionalized reagents is paramount. Potassium (Z)-2-bromodec-1-enyltrifluoroborate emerges as a significant player in this arena, particularly as a robust building block in palladium-catalyzed cross-coupling reactions. Belonging to the class of potassium organotrifluoroborates, this compound offers a unique combination of stability and reactivity, making it an invaluable tool for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Organotrifluoroborates, in general, are recognized for their superior stability compared to their boronic acid counterparts.[3][4] They are typically crystalline solids that are stable to air and moisture, which simplifies handling, storage, and stoichiometry.[5][6] The trifluoroborate moiety serves as a protecting group for the boronic acid, masking the inherent reactivity of the carbon-boron bond until it is unveiled under specific catalytic conditions.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, and core applications of Potassium (Z)-2-bromodec-1-enyltrifluoroborate, offering insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
Potassium (Z)-2-bromodec-1-enyltrifluoroborate is a white to off-white solid, valued for its defined structure and stability.[7][8] The "(Z)" designation in its name is crucial, indicating the stereochemistry of the double bond where the higher priority substituents (the bromine and the octyl chain) are on the same side. This pre-installed stereochemistry is a significant synthetic advantage, as it can be transferred with high fidelity into the final product during cross-coupling reactions.[9]
| Property | Value | Source |
| CAS Number | 1692895-54-7 | [10] |
| Molecular Formula | C10H18BBrF3K | [8] |
| Molecular Weight | 325.058 g/mol | [10] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [8][10] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [8] |
The presence of the trifluoroborate anion ([BF3]−) complexed to the boron atom imparts the notable stability to the molecule. This tetracoordinate nature shields the carbon-boron bond from premature degradation under various conditions that would typically decompose a corresponding boronic acid.[3][5]
Synthesis and Stability: A Foundation of Reliability
The synthesis of potassium alkenyltrifluoroborates is generally achieved through a straightforward and robust procedure. A common method involves the reaction of a vinyl Grignard reagent with a trialkyl borate, such as trimethyl borate, to form a boronic ester intermediate.[11] This intermediate is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF2) to precipitate the stable potassium organotrifluoroborate salt.[4][11]
For (Z)-2-bromoalkenyltrifluoroborates specifically, synthetic strategies often involve the hydroboration of a 1-bromoalkyne, followed by treatment with KHF2. Another approach is the bromination/elimination of a bis(MIDA)boronate precursor, which can provide excellent stereocontrol.[12]
The exceptional stability of potassium organotrifluoroborates towards air and moisture is a key advantage over many other organoboron compounds, such as the often unstable vinyl and alkylboronic acids.[3] This stability allows them to be handled on the benchtop, accurately weighed, and stored for extended periods without significant decomposition, ensuring reproducibility in synthetic protocols.[1][4]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of Potassium (Z)-2-bromodec-1-enyltrifluoroborate lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[13] The reagent allows for the stereospecific installation of a (Z)-2-bromodec-1-enyl group onto various aromatic, heteroaromatic, or vinyl scaffolds.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:[13][14]
-
Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Palladium(II) intermediate.
-
Transmetalation: The organotrifluoroborate requires activation by a base (e.g., Cs2CO3, K2CO3).[15] The base facilitates the formation of a more reactive boronate species, which then undergoes transmetalation with the Pd(II) complex. This step transfers the vinyl group from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bifunctional nature of Potassium (Z)-2-bromodec-1-enyltrifluoroborate, possessing both a vinyltrifluoroborate for a primary coupling and a vinyl bromide for a potential secondary coupling, makes it a highly versatile building block for sequential, site-selective reactions.
Experimental Protocol: A Practical Workflow
The following is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide and Potassium (Z)-2-bromodec-1-enyltrifluoroborate.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
Potassium (Z)-2-bromodec-1-enyltrifluoroborate (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-6 mol %)[16]
-
Base (e.g., Cs2CO3, 3.0 equiv)[9]
-
Solvent system (e.g., Toluene/H2O or THF/H2O, typically 10:1)[9][16]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Potassium (Z)-2-bromodec-1-enyltrifluoroborate, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-85 °C) with vigorous stirring for the specified time (e.g., 18 hours).[16][17]
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Future Outlook
Potassium (Z)-2-bromodec-1-enyltrifluoroborate stands out as a highly valuable reagent in modern organic chemistry. Its inherent stability, ease of handling, and predictable reactivity in stereospecific cross-coupling reactions make it an attractive choice for drug development professionals and synthetic chemists.[1][2] The ability to introduce a functionalized, stereodefined vinyl bromide moiety opens up avenues for complex molecule synthesis and late-stage functionalization. As the demand for efficient and robust synthetic methodologies continues to grow, the application of versatile building blocks like this organotrifluoroborate will undoubtedly expand, enabling the creation of novel chemical entities with significant potential in various scientific fields.
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Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 15(24), 6230–6233. [Link]
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ChemOrgChem. (2023, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Molander, G. A., & Brown, G. A. (2006). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-dianion Equivalent. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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ChemOrgChem. (2023, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]
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Woerly, E. M., Struble, J. R., & Burke, M. D. (2014). (Z)-(2-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 70(36), 6195–6201. [Link]
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